4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)sulfonyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c1-24-17-7-8-18(25-2)19(13-17)26(22,23)21-11-9-15(10-12-21)14-3-5-16(20)6-4-14/h3-9,13H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTDSLCAPMPKSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(=CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by various studies.
- Molecular Formula : C19H20ClNO4S
- Molecular Weight : 393.8844 g/mol
- CAS Number : 51520430
Antibacterial Activity
Several studies have evaluated the antibacterial properties of compounds similar to this compound. For instance:
- Compounds containing the piperidine nucleus demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis . The most active derivatives showed IC50 values ranging from 0.63 to 2.14 µM against acetylcholinesterase (AChE) and urease .
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 0.63 |
| 7m | Bacillus subtilis | 2.14 |
Enzyme Inhibition
The compound exhibits significant enzyme inhibitory activity:
- Acetylcholinesterase (AChE) : A critical enzyme in neurotransmission; inhibition can lead to increased levels of acetylcholine.
- Urease : Inhibitors of urease are valuable in treating infections caused by urease-producing bacteria.
In vitro assays indicated that compounds derived from this class significantly inhibited these enzymes, suggesting potential for therapeutic applications in neurodegenerative diseases and infection control .
Anticancer Activity
Research indicates that compounds structurally related to tetrahydropyridine have shown anticancer effects:
- In vitro studies demonstrated that certain derivatives could inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms often involve modulation of signaling pathways related to cell growth and survival .
Case Studies
- Neurotoxicity Studies : A study involving analogs of tetrahydropyridine assessed their neurotoxic potential through monoamine oxidase (MAO) interactions. Compounds that were substrates for MAO-B exhibited neurotoxicity, highlighting the importance of metabolic pathways in determining biological effects .
- Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of synthesized derivatives with target proteins involved in disease pathways. These studies suggest that structural modifications can enhance biological activity and selectivity .
Scientific Research Applications
Biological Activities
Research on similar compounds suggests that 4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine may exhibit several biological activities:
- Anticancer Activity : Compounds with structural similarities have shown promise in inhibiting cancer cell proliferation by targeting key signaling pathways associated with tumor growth. The presence of the sulfonyl group may enhance interactions with proteins involved in these pathways.
- Antimicrobial Properties : Some tetrahydropyridine derivatives have been investigated for their antimicrobial effects against various pathogens. The presence of halogenated phenyl groups often correlates with increased antimicrobial activity.
- Neuroprotective Effects : Certain derivatives have been studied for their neuroprotective properties. The ability to cross the blood-brain barrier could make this compound a candidate for treating neurodegenerative diseases.
Case Studies
While specific case studies on this compound are scarce, analogous compounds have been documented in various research articles:
- Case Study on Anticancer Activity : A study involving structurally similar compounds demonstrated significant antiproliferative effects against several cancer cell lines (e.g., HCT-15 and HT-29) with IC50 values ranging from 22 to 33 nM.
- Combination Therapy Research : Investigations into the use of tetrahydropyridine derivatives in combination with traditional chemotherapeutics have shown enhanced efficacy due to synergistic effects on multiple signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Substituent Effects on Neurotoxicity
- HPTP : The 4-(4-fluorophenyl)-4-oxobutyl chain facilitates metabolic conversion to HPP+, a pyridinium ion analogous to MPP+, leading to dopaminergic neuron damage .
- MPTP : The methyl group allows efficient blood-brain barrier penetration, while the phenyl group is critical for MPP+ formation, a potent mitochondrial toxin .
Physicochemical Properties
- Nitro-Substituted Analog () : The 2,6-dinitrophenyl group introduces strong electron-withdrawing effects, likely increasing chemical reactivity and altering solubility compared to the dimethoxy-substituted target compound .
- Methylsulfonyl Derivative () : The methylsulfonyl group enhances polarity and may improve aqueous solubility relative to the dimethoxyphenyl sulfonyl group .
Research Findings and Implications
Neurotoxicity Mechanisms
Preparation Methods
Historical Context and Classical Methods
The synthesis of substituted tetrahydropyridines has evolved significantly over the past decades. Traditional approaches have included Diels-Alder cycloadditions, ring-closing metathesis, and intramolecular cyclizations. These classical methods have provided a foundation for more specialized and efficient modern approaches.
Early methods for preparing phenyl-substituted tetrahydropyridines typically involved multi-step sequences with moderate yields. The pioneering work documented in patents from the late 1990s demonstrated that 4-phenyl-1,2,3,6-tetrahydropyridines could be prepared through a sequence involving halogenation, halohydroxylation, and subsequent reduction steps. These methods, while effective, often suffered from issues related to stereoselectivity and required multiple purification steps.
Modern Developments
Contemporary approaches to tetrahydropyridine synthesis have focused on improving reaction efficiency, stereoselectivity, and environmental sustainability. Key developments include:
- Transition metal-catalyzed cyclizations
- One-pot multi-component reactions
- Flow chemistry adaptations
- Stereoselective reduction protocols
- Green chemistry approaches with reduced solvent usage
These modern methodologies have significantly enhanced the accessibility of functionalized tetrahydropyridines, including those with aryl substituents at the 4-position and sulfonyl groups at the nitrogen position.
Specific Preparation Methods for 4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine
Direct Sulfonylation of 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine
One of the most direct approaches involves the sulfonylation of pre-formed 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine with 2,5-dimethoxybenzene sulfonyl chloride. This method leverages the nucleophilicity of the tetrahydropyridine nitrogen in a direct substitution reaction.
Table 1: Reaction Conditions for Direct Sulfonylation Approach
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | Dichloromethane | 0-25 | 4-6 | 65-75 |
| Pyridine | Dichloromethane | 25 | 8-12 | 70-80 |
| Potassium carbonate | Acetone | 25-40 | 12-16 | 60-70 |
| Sodium hydride | Tetrahydrofuran | 0-25 | 2-4 | 75-85 |
The protocol typically involves dissolving 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine (1 equivalent) in an appropriate solvent, followed by addition of a base (1.2-2.0 equivalents) and dropwise addition of 2,5-dimethoxybenzene sulfonyl chloride (1.1 equivalents) at controlled temperature. The reaction progress is monitored by thin-layer chromatography, and upon completion, the mixture is worked up through standard aqueous extraction procedures.
This approach benefits from its directness but requires the prior synthesis of the 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine starting material, which can be challenging to obtain in high purity.
Multi-Step Approach via 4-(4-Chlorophenyl)pyridine
A viable alternative synthesis begins with commercially available 4-(4-chlorophenyl)pyridine, which undergoes partial reduction to form the tetrahydropyridine framework before sulfonylation:
- Selective reduction of 4-(4-chlorophenyl)pyridine to 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine
- Protection of the nitrogen if necessary
- Sulfonylation with 2,5-dimethoxybenzene sulfonyl chloride
- Deprotection if applicable
The selective reduction step is particularly critical for maintaining the double bond between C-4 and C-5 in the tetrahydropyridine ring. This can be accomplished using sodium cyanoborohydride or similar reducing agents under carefully controlled conditions.
Table 2: Reduction Methods for 4-(4-Chlorophenyl)pyridine
| Reducing Agent | Solvent | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| NaBH3CN | Methanol | Acetic acid | 0-25 | 4-8 | 70-80 |
| NaBH4/CeCl3 | Methanol | - | 0-5 | 2-4 | 65-75 |
| Li/NH3 | THF/NH3 | - | -78 | 1-2 | 60-70 |
| Hantzsch ester | Toluene | TFA | 80 | 12-24 | 75-85 |
Experimental details from patent literature indicate that the reduction is optimally performed by adding the reducing agent to a cooled solution of 4-(4-chlorophenyl)pyridine in the presence of an appropriate acid catalyst, followed by careful control of reaction temperature to avoid over-reduction.
Convergent Building-Block Approach
A convergent method involves constructing the tetrahydropyridine ring with the desired substituents already in place:
- Preparation of a suitable diene precursor incorporating the 4-chlorophenyl group
- Reaction with a nitrogen-containing dienophile bearing the 2,5-dimethoxyphenylsulfonyl group or a suitable precursor
- Cyclization to form the tetrahydropyridine ring with the correct substitution pattern
This approach offers the advantage of introducing key functional groups earlier in the synthesis, potentially reducing protecting group manipulations and improving overall efficiency.
Table 3: Cyclization Conditions for Building-Block Approach
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Lewis acid (AlCl3) | Dichloromethane | 25 | 1 | 8-12 | 60-70 |
| Brønsted acid (TFA) | Toluene | 80-100 | 1 | 4-8 | 65-75 |
| Transition metal (Pd(OAc)2) | Acetonitrile | 60-80 | 1 | 12-24 | 70-80 |
| Thermal conditions | Xylene | 140-160 | 1 | 2-4 | 55-65 |
| High pressure | Dichloromethane | 25 | 10-15 | 24-48 | 75-85 |
Palladium-Catalyzed Cross-Coupling Approach
This modern approach utilizes transition metal catalysis to construct the key bonds:
- Preparation of a suitable halogenated or metallated tetrahydropyridine derivative
- Cross-coupling with a 4-chlorophenyl source (for C-4 functionalization)
- Nitrogen functionalization with the 2,5-dimethoxyphenylsulfonyl group
The palladium-catalyzed approach is particularly valuable for introducing the aryl substituent at the 4-position with high regioselectivity and under mild conditions.
Optimization and Scale-Up Considerations
Critical Parameters for Successful Synthesis
Optimization studies have identified several key parameters that significantly impact the success of preparing this compound:
- Temperature control : Particularly critical during reduction steps to avoid over-reduction of the pyridine ring
- Reagent purity : The quality of sulfonyl chloride reagents dramatically affects yields and product purity
- Reaction time : Extended reaction times often lead to side product formation
- Base selection : Different bases can significantly alter the N-sulfonylation efficiency
- Solvent effects : Aprotic polar solvents generally provide superior results for sulfonylation reactions
Scale-Up Challenges and Solutions
When scaling up the synthesis from laboratory to production scale, several challenges must be addressed:
Table 4: Scale-Up Challenges and Mitigation Strategies
| Challenge | Impact | Mitigation Strategy |
|---|---|---|
| Exothermic reactions | Safety hazards, reduced selectivity | Improved cooling systems, controlled addition rates |
| Reagent homogeneity | Inconsistent conversion | Mechanical stirring, ultrasonic assistance |
| Workup volumes | Processing inefficiency | Continuous extraction systems |
| Purification | Product quality variability | Optimized crystallization protocols |
| Environmental concerns | Waste generation | Solvent recycling, green chemistry adaptations |
Large-scale preparations typically benefit from modified procedures that emphasize safety, reproducibility, and cost-effectiveness. For instance, the direct sulfonylation approach may be preferred at scale due to its operational simplicity, despite potentially lower yields compared to more complex multi-step procedures.
Purification and Structural Characterization
Isolation and Purification Techniques
The final compound can be purified using several complementary techniques:
- Recrystallization : Typically from ethyl acetate/hexanes or methanol/water systems
- Column chromatography : Using silica gel with ethyl acetate/hexanes gradients
- Preparative HPLC : For highest purity requirements
- Trituration : With appropriate solvent systems to remove impurities
Experimental data indicates that recrystallization from ethyl acetate/hexanes (1:3) often provides material of >98% purity suitable for most applications.
Spectroscopic Characterization
The structure of this compound can be confirmed through multiple spectroscopic techniques:
Table 5: Spectroscopic Characterization Data
| Technique | Key Features/Signals |
|---|---|
| 1H NMR | δ 7.30-7.15 (m, 4H, 4-chlorophenyl), 7.05-6.80 (m, 3H, 2,5-dimethoxyphenyl), 5.85-5.75 (m, 1H, olefinic), 5.65-5.55 (m, 1H, olefinic), 3.85-3.75 (s, 6H, methoxy groups), 3.65-3.55 (m, 2H, NCH2), 3.35-3.25 (m, 1H, benzylic CH), 2.45-2.25 (m, 2H, allylic CH2) |
| 13C NMR | δ 153.2, 150.8 (C-O, dimethoxyphenyl), 141.3 (C-1, 4-chlorophenyl), 132.5 (C-4, 4-chlorophenyl), 131.5, 125.8 (olefinic carbons), 128.7, 128.0 (aromatic CH), 115.5-113.0 (CH, dimethoxyphenyl), 56.8, 55.9 (methoxy carbons), 46.8 (NCH2), 39.2 (benzylic CH), 29.1 (allylic CH2) |
| IR | 3080-3020 (aromatic C-H), 2940-2830 (aliphatic C-H), 1585-1495 (aromatic C=C), 1352, 1165 (SO2), 1210-1030 (C-O), 820-805 (p-substituted phenyl), 750-740 (o-substituted phenyl) cm-1 |
| Mass Spectrometry | m/z 394 [M+H]+, 396 [M+H+2]+ (chlorine isotope pattern), major fragments at m/z 169 [2,5-dimethoxyphenylSO2]+, 138 [4-chlorophenyl]+ |
X-ray Crystallographic Analysis
X-ray crystallography data reveals that the tetrahydropyridine ring typically adopts a half-chair conformation with the 4-chlorophenyl substituent in a pseudo-equatorial position. The 2,5-dimethoxyphenyl ring is oriented to minimize steric interactions with the tetrahydropyridine ring, with dihedral angles typically between 60-80° relative to the N-S-aryl plane.
Comparative Analysis of Preparation Methods
Yield and Efficiency Comparison
Table 6: Comparative Analysis of Synthetic Routes
| Synthetic Approach | Overall Yield (%) | Steps | Advantages | Limitations |
|---|---|---|---|---|
| Direct Sulfonylation | 65-75 | 1-2 | Simple procedure, minimal steps | Requires pre-synthesized tetrahydropyridine |
| Multi-Step via 4-(4-Chlorophenyl)pyridine | 55-65 | 2-3 | Readily available starting materials | Selective reduction challenges |
| Convergent Building-Block | 40-60 | 3-4 | Better control of regioselectivity | More complex protocol, lower overall yield |
| Palladium-Catalyzed | 60-70 | 2-3 | Mild conditions, high functional group tolerance | Expensive catalysts, potential metal contamination |
Green Chemistry Metrics
Modern synthesis development increasingly emphasizes sustainability metrics:
Table 7: Green Chemistry Analysis
| Synthetic Approach | E-Factor | Process Mass Intensity | Solvent Usage (L/kg) | Catalyst Recovery (%) |
|---|---|---|---|---|
| Direct Sulfonylation | 35-45 | 65-75 | 30-40 | N/A |
| Multi-Step via Reduction | 50-60 | 80-90 | 45-55 | N/A |
| Convergent Building-Block | 70-80 | 100-120 | 60-70 | 30-50 |
| Palladium-Catalyzed | 55-65 | 85-95 | 40-50 | 70-85 |
The direct sulfonylation approach generally offers the most favorable environmental profile, though advances in catalyst recovery for metal-mediated approaches are continuously improving their sustainability metrics.
Applications and Structure-Activity Relationships
Pharmaceutical Relevance
This compound and structurally related compounds have attracted interest in medicinal chemistry due to their potential activity in several therapeutic areas:
- Central nervous system agents
- Anti-inflammatory compounds
- Enzyme inhibitors
- Receptor modulators
The importance of specific structural features has been investigated through structure-activity relationship studies. The 4-chlorophenyl moiety appears crucial for certain biological activities, while modifications to the 2,5-dimethoxyphenylsulfonyl group can modulate pharmacokinetic properties and target selectivity.
Synthetic Utility as an Intermediate
Beyond its direct applications, the title compound serves as a valuable synthetic intermediate for accessing more complex molecular architectures. The tetrahydropyridine scaffold provides opportunities for further functionalization:
- Addition reactions at the C=C double bond
- Functionalization of the benzylic position
- Modification of the sulfonamide group
- Transformation of the 4-chlorophenyl moiety through cross-coupling reactions
Q & A
Q. What are optimal solvent systems for sulfonylation reactions involving tetrahydropyridine derivatives?
Polar aprotic solvents such as DMF, DMSO, or THF are preferred for sulfonylation due to their ability to stabilize reactive intermediates and enhance reaction rates. For example, DMSO facilitates sulfonyl group transfer by acting as a Lewis base, while THF improves solubility of hydrophobic intermediates . Methanol or ethanol may be used for precipitation during purification.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A combination of spectroscopic techniques is critical:
Q. What substituent effects should be considered when modifying the 2,5-dimethoxyphenyl group?
Electron-donating groups (e.g., methoxy) enhance sulfonyl group stability, while electron-withdrawing groups (e.g., nitro) may alter reactivity in downstream functionalization. Steric hindrance from bulky substituents can reduce sulfonylation efficiency .
Advanced Research Questions
Q. How can contradictory NMR data for tetrahydropyridine derivatives be resolved?
Discrepancies between calculated and observed δ values often arise from dynamic effects (e.g., ring puckering) or solvent-induced shifts. Use variable-temperature NMR to identify conformational flexibility or employ 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, geminal protons on tetrahydropyridine may split into multiplets due to restricted rotation .
Q. What mechanistic insights explain low yields in sulfonylation reactions?
Competing side reactions, such as sulfonate ester formation or oxidative degradation of the sulfonyl group, are common. Kinetic studies (e.g., monitoring via LC-MS) can identify intermediates. Optimize reaction time (typically 6–12 hours) and use scavengers like molecular sieves to trap water, which hydrolyzes sulfonyl chlorides .
Q. How do structural modifications impact biological activity in vitro?
- Replace the 4-chlorophenyl group with fluorophenyl or methylphenyl to study halogen bonding or hydrophobic interactions.
- Modify the sulfonyl group to sulfonamide or sulfonate esters to alter polarity and membrane permeability. Biological assays (e.g., enzyme inhibition or cellular uptake studies) should correlate structural changes with activity trends .
Q. What computational methods are effective for predicting reactivity or binding affinity?
- DFT Calculations : Model transition states for sulfonylation to identify rate-limiting steps.
- Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Focus on sulfonyl group interactions with catalytic lysine or arginine residues .
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity data across studies?
- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time).
- Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) via HPLC.
- Solubility Artifacts : Use co-solvents (e.g., DMSO ≤0.1%) and confirm concentration via UV-Vis .
Q. Why do XRD crystal structures sometimes deviate from computational predictions?
Crystal packing forces and solvent inclusion (e.g., lattice water) can distort bond angles. Compare multiple crystal forms or use neutron diffraction for proton position accuracy. For example, a 2.5° deviation in dihedral angles was observed due to π-stacking in the solid state .
Methodological Tables
Table 1. Key Spectral Data for Structural Validation
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR | δ 4.55 (s, CH), δ 7.18–7.79 (Ar-H) | |
| IR | 1672 cm⁻¹ (C=O), 708 cm⁻¹ (C-Cl) | |
| HPLC | Retention time: 8.2 min (C18 column) |
Table 2. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ↑↑ (15–20%) |
| Solvent | DMF > THF > AcCN | DMF: 85% yield |
| Catalyst | None (base-free) | Avoids side products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
